3-(2,5-Dichlorophenoxy)pyrrolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenoxy)pyrrolidine typically involves the reaction of 2,5-dichlorophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
3-(2,5-Dichlorophenoxy)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenoxy)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various enzymes and receptors, influencing their activity. The dichlorophenoxy group can also participate in binding interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolizines: Compounds containing a fused pyrrolidine ring.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.
Uniqueness
3-(2,5-Dichlorophenoxy)pyrrolidine is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
946681-69-2 |
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Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-(2,5-dichlorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |
InChI Key |
OUXHUSFDHKWOIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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